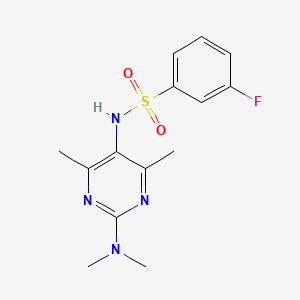

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide

説明

特性

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O2S/c1-9-13(10(2)17-14(16-9)19(3)4)18-22(20,21)12-7-5-6-11(15)8-12/h5-8,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGSXVWIUPSAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide

- Molecular Formula : C13H16F N4O2S

- Molecular Weight : 302.36 g/mol

The biological activity of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, particularly those associated with cancer and infectious diseases.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways that are crucial for cellular functions.

- DNA Interaction : The pyrimidine structure allows for potential interactions with nucleic acids, which could affect gene expression and replication processes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Case Study : A study on pyrimidine derivatives showed that modifications at the 5-position can enhance anticancer activity against various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide has been evaluated for antimicrobial properties:

- In Vitro Studies : Preliminary tests demonstrate effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent .

Applications in Research

The compound serves multiple roles in scientific research:

- Drug Development : It is being investigated as a lead compound for developing new pharmaceuticals targeting various diseases.

- Biochemical Studies : Researchers utilize it to study metabolic pathways and enzyme interactions within biological systems.

- Agricultural Research : Its potential as a pesticide is being explored due to its ability to disrupt biochemical processes in pests .

Data Table of Biological Activities

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide, the following structurally and functionally related compounds are analyzed:

Structural Analogues in Agrochemical Chemistry

Compound A : Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

- Structural Features : Replaces the pyrimidine ring with a triazolopyrimidine system and substitutes fluorine at the 2,6-positions of the benzene ring.

- Functional Comparison: Flumetsulam is a herbicide inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. The fluorine atoms enhance its herbicidal activity and soil persistence compared to non-fluorinated analogues. In contrast, the dimethylamino group in the target compound may reduce soil mobility due to increased basicity .

Compound B : Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

- Structural Features: Contains a dimethylphenyl group and an oxazolidinone ring instead of a pyrimidine-sulfonamide system.

- Functional Comparison: Oxadixyl is a systemic fungicide targeting oomycete pathogens. The target compound’s pyrimidine-sulfonamide scaffold may confer distinct binding modes in enzyme inhibition .

Pharmacological Analogues

Compound C: (R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Structural Features: Shares a pyrimidinone moiety but incorporates a complex hydroxyhexanamide backbone with stereochemical diversity.

- Functional Comparison: These compounds are protease inhibitors with applications in antiviral therapy.

Research Findings and Mechanistic Insights

- The dimethylamino group may enhance binding to ALS or similar enzymes, though this requires experimental validation.

- Fluorine Impact: The 3-fluoro substitution in the target compound contrasts with flumetsulam’s 2,6-difluoro pattern. Monofluorination may reduce steric hindrance, favoring interaction with hydrophobic enzyme pockets.

- Sulfonamide Role: The sulfonamide group is a common ALS inhibitor motif; however, its efficacy depends on the electronic environment modulated by adjacent substituents (e.g., dimethylamino vs. triazolo rings) .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride derivative (e.g., 3-fluorobenzenesulfonyl chloride) with an amine-containing pyrimidine intermediate. A general procedure includes:

- Dissolving the pyrimidine amine in pyridine or dichloromethane.

- Adding the sulfonyl chloride dropwise under controlled conditions (e.g., 0–25°C).

- Purification via column chromatography (e.g., silica gel, ethyl acetate/petroleum ether) and recrystallization .

Key challenges include managing steric hindrance from the dimethylamino and methyl groups on the pyrimidine ring, which may require optimized reaction times or catalysts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, fluorobenzene signals at δ ~7.0–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHFNOS: 362.12 g/mol).

- HPLC-Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for this sulfonamide derivative?

- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example:

- Central Composite Design (CCD) : Test interactions between reaction time (4–12 hrs) and catalyst loading (0.1–1.0 eq).

- Response Surface Methodology (RSM) : Model yield as a function of variables to identify optimal conditions.

Statistical software (e.g., Minitab, JMP) can analyze data and reduce the number of trials while maximizing yield .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Replication : Conduct assays (e.g., enzyme inhibition, microbial growth assays) in triplicate with standardized protocols to minimize variability.

- Meta-Analysis : Compare data across studies, accounting for differences in assay conditions (e.g., pH, temperature) or cell lines.

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3-fluoro with other halogens) to isolate contributing factors .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock, Schrödinger) to model binding to enzymes (e.g., dihydrofolate reductase, common in sulfonamide targets).

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes.

- QSAR Modeling : Corrogate electronic (e.g., Hammett σ values for fluorine) and steric descriptors (e.g., Taft’s E) with activity data .

Data Analysis & Validation

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., N-(pyrimidinyl) sulfonamides in public databases).

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals from aromatic protons.

- Elemental Analysis : Confirm C, H, N, S percentages (±0.3% theoretical) to rule out impurities .

Q. What strategies enhance the stability of this compound in long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C.

- Light/Temperature Control : Protect from UV light (amber vials) and avoid repeated freeze-thaw cycles.

- Stability Assays : Monitor degradation via HPLC at intervals (0, 3, 6 months) under varying conditions .

Tables of Key Parameters

| Parameter | Optimal Range | Method | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Sulfonylation | |

| Purification Solvent System | Ethyl Acetate/Petroleum Ether (1:3) | Column Chromatography | |

| HPLC Retention Time | ~8.2 min (C18 column) | Reverse-Phase HPLC | |

| Storage Stability | >95% purity at -20°C (6 months) | Lyophilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。